4-Amino-3-(furan-2-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-3-(furan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) |
InChI Key |
PNVONHQAGBQVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Established Synthetic Routes to 4-Amino-3-(furan-2-yl)butanoic Acid
Conventional Multistep Synthesis Strategies
The conventional approach to synthesizing this compound typically involves a multistep sequence starting from readily available precursors. A common strategy commences with the condensation of furan-2-carbaldehyde with a suitable C2-synthon, followed by the introduction of the amino group and subsequent functional group manipulations to yield the final butanoic acid derivative.
One of the well-established routes involves the Henry reaction (nitroaldol reaction) between furan-2-carbaldehyde and a nitroalkane, such as nitromethane, to introduce the nitrogen functionality at an early stage. This is followed by a series of reduction and hydrolysis steps to construct the desired amino acid backbone.
A representative multistep synthesis is outlined in the table below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Henry Reaction | Furan-2-carbaldehyde, Nitromethane, Base (e.g., NaOH or Et3N) | 1-(Furan-2-yl)-2-nitroethanol |
| 2 | Dehydration | Acid catalyst (e.g., MsCl, Pyridine) or heat | 2-(2-Nitrovinyl)furan |
| 3 | Michael Addition | A suitable C1-synthon (e.g., diethyl malonate) | Diethyl 2-(1-(furan-2-yl)-2-nitroethyl)malonate |
| 4 | Reduction of Nitro Group | Catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., Fe/HCl) | Diethyl 2-(2-amino-1-(furan-2-yl)ethyl)malonate |
| 5 | Hydrolysis and Decarboxylation | Acidic or basic hydrolysis followed by heating | This compound |
Convergent and Divergent Synthetic Approaches
To enhance the efficiency of the synthesis of this compound and its analogues, convergent and divergent strategies can be employed.
Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of structurally related target molecules. Starting from a key intermediate in the synthesis of this compound, such as a protected β-amino aldehyde or β-amino ester, various modifications could be introduced to the furan (B31954) ring or the carboxylic acid moiety to generate a library of derivatives. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.
Stereoselective Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the enantiomers of this compound is of paramount importance.
Chiral Auxiliaries and Asymmetric Catalysis in Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral β-amino acids, Evans' oxazolidinones and pseudoephedrine have been successfully employed as chiral auxiliaries. For instance, an N-acylated chiral oxazolidinone can undergo a stereoselective conjugate addition of a furan-containing nucleophile, followed by cleavage of the auxiliary to afford the desired enantiomer of this compound.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. A potential route to enantiopure this compound could involve the asymmetric Michael addition of a nucleophile to a prochiral nitroalkene derived from furan-2-carbaldehyde. Chiral organocatalysts, such as proline derivatives or thioureas, have been shown to be effective in catalyzing such reactions with high enantioselectivity. Another approach is the use of chiral metal complexes as catalysts for asymmetric hydrogenation of a suitable unsaturated precursor.
A plausible catalytic asymmetric approach is summarized below:
| Step | Reaction | Catalyst/Reagents | Product |
| 1 | Asymmetric Michael Addition | 2-(2-Nitrovinyl)furan, Diethyl malonate | Chiral organocatalyst (e.g., a cinchona alkaloid derivative) or a chiral metal complex |
| 2 | Reduction and Deprotection | As in the conventional synthesis | Enantiopure this compound |
Enzymatic and Biocatalytic Approaches to Enantiopure Forms
Enzymes and whole-cell biocatalysts offer a powerful and environmentally friendly alternative for the synthesis of enantiopure compounds. Their high selectivity and ability to operate under mild conditions make them attractive for pharmaceutical synthesis.
Enzymatic kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), could be used to selectively acylate or hydrolyze a racemic ester precursor of this compound, leading to the separation of the two enantiomers.
Asymmetric synthesis using enzymes can also be employed to directly produce the desired enantiomer. For instance, a transaminase could be used for the asymmetric amination of a suitable keto-acid precursor. A particularly relevant approach is the use of aldolases. For example, a chemoenzymatic route has been developed for the synthesis of the related chiral furan amino acid, β-(2-furyl)serine, utilizing a threonine aldolase. This enzyme catalyzes the stereoselective aldol (B89426) addition of glycine (B1666218) to furfural. A similar strategy could potentially be adapted for the synthesis of this compound by employing an engineered enzyme capable of accepting a C2-synthon that can be subsequently converted to the butanoic acid chain.
Novel Synthetic Methodologies and Process Intensification
Recent advances in synthetic organic chemistry and chemical engineering are paving the way for more efficient and sustainable methods for the synthesis of complex molecules like this compound.
Novel synthetic methodologies that are being explored for the synthesis of β-amino acids include C-H activation and photoredox catalysis. These methods offer new retrosynthetic disconnections and can potentially shorten synthetic sequences.
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of the synthesis of this compound, this could involve the use of continuous flow chemistry . Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control. The multistep synthesis of this compound could be translated into a continuous flow process, where intermediates are generated and immediately consumed in the next step, minimizing purification and handling of potentially unstable intermediates. This approach can lead to higher yields, improved purity, and a more sustainable manufacturing process.
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For the synthesis of furan-containing amino acids, several green approaches can be envisioned.
One of the key areas of development is the use of biocatalysis. Enzymes such as transaminases could be employed for the asymmetric amination of a corresponding keto-acid precursor, offering high enantioselectivity under mild, aqueous conditions. This approach avoids the use of heavy metal catalysts and hazardous reagents often associated with traditional chemical reductions. Another green strategy involves the use of starting materials derived from renewable biomass. Furfural, a key platform chemical derived from lignocellulosic biomass, can serve as a precursor to the furan moiety in the target molecule.
The table below outlines potential green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) for stereoselective transformations. | High selectivity, mild reaction conditions, reduced waste, use of non-toxic catalysts. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials like furfural. | Reduced reliance on fossil fuels, sustainability. |
| Greener Solvents | Replacement of hazardous organic solvents with water, supercritical CO2, or bio-based solvents. | Improved safety profile, reduced environmental pollution. |
| Catalytic Hydrogenation | Use of heterogeneous catalysts (e.g., Pd/C) with H2 gas for reductions. | High efficiency, catalyst can be recovered and reused, avoids stoichiometric metal hydrides. |
Flow Chemistry and Continuous Processing in Compound Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow setup.
A hypothetical flow process could involve pumping a stream of the starting materials through a series of packed-bed reactors containing immobilized catalysts or reagents. For instance, a nitration or amination step could be performed in a microreactor, followed by a hydrogenation step in a tube reactor packed with a solid-supported catalyst. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and purity of the product. A study on the continuous-flow synthesis of a related compound, 3-amino-4-amidoximinofurazan, demonstrated a significant reduction in reaction time and inherent safety benefits due to the small reaction volumes. rsc.org
The following table summarizes the potential benefits of applying flow chemistry to the synthesis of this compound.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. rsc.org |
| Reaction Time | Can be lengthy, often requiring hours or days for completion. | Significantly reduced reaction times due to efficient mixing and heat transfer. rsc.org |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by running the system for longer or by numbering-up (parallelization). |
| Reproducibility | Can be variable due to challenges in controlling reaction parameters consistently. | High reproducibility due to precise control over reaction conditions. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the final product and any synthetic intermediates are crucial steps to ensure the high purity required for analytical and biological studies. A combination of techniques is typically employed.
For the intermediates in the synthesis of this compound, which may be neutral organic compounds, standard techniques such as liquid-liquid extraction, crystallization, and column chromatography are likely to be effective. The choice of solvent for extraction and crystallization is critical and would be determined by the solubility and polarity of the specific intermediate.
The final product, being an amino acid, is zwitterionic and generally soluble in polar solvents like water and less soluble in organic solvents. This property can be exploited for purification. For instance, after a reaction, the pH of the aqueous solution can be adjusted to the isoelectric point of the amino acid to induce precipitation. The precipitated product can then be collected by filtration.
For achieving high purity, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC using a C18 column, is a powerful technique for the final purification of amino acids. A patent for a similar compound, 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, describes obtaining a product with a purity of over 99% according to HPLC analysis after filtration and washing. google.com
The table below details common purification techniques applicable to this compound and its intermediates.
| Purification Technique | Stage of Application | Principle |
| Crystallization | Intermediates and Final Product | Separation based on differences in solubility at different temperatures. |
| Liquid-Liquid Extraction | Intermediates | Separation based on differential partitioning between two immiscible liquid phases. |
| Column Chromatography | Intermediates | Separation based on differential adsorption of components to a stationary phase. |
| Precipitation at Isoelectric Point | Final Product | Exploits the minimum solubility of an amino acid at its isoelectric point. |
| High-Performance Liquid Chromatography (HPLC) | Final Product | High-resolution separation based on polarity and interaction with a stationary phase. |
Chemical Modifications and Structure Activity Relationship Sar Studies
Design and Synthesis of Structural Analogs of 4-Amino-3-(furan-2-yl)butanoic Acid
The synthesis of analogs typically involves multi-step organic reactions starting from furan (B31954) derivatives. Key strategies include modifying the heterocyclic furan ring, altering the length and substitution of the aliphatic acid chain, and substituting the primary amino group.
The furan ring is a key structural feature that can be extensively modified to probe its role in receptor binding. Common modifications include:
Substitution on the Furan Ring : Introducing small substituents onto the furan ring is a common strategy. For instance, in related furan-containing compounds, the addition of various groups to the furan ring has been shown to dramatically alter biological activity. nih.gov
Replacement with Other Heterocycles : The furan ring can be replaced with other bioisosteric rings to alter electronic properties and binding interactions. An example is the substitution with a thiophene (B33073) ring, which introduces a sulfur atom that may confer distinct electronic and metal-binding capabilities.
Annulation to Form Fused Systems : Fusing the furan ring with a benzene (B151609) ring results in a benzofuran (B130515) structure. Analogs such as 4-Amino-3-benzo(b)furan-2-ylbutanoic acid have been synthesized to explore the impact of increased size and hydrophobicity on biological activity. ontosight.ainih.gov The synthesis of such compounds allows for the investigation of their potential as enzyme inhibitors and antioxidants. ontosight.ai
Modifications to the butanoic acid backbone are critical for optimizing the spatial orientation of the key functional groups.
Chain Length and Rigidity : While direct examples for the target compound are scarce, general principles in medicinal chemistry involve altering the length of the alkyl chain to find the optimal distance between the amino group and the acidic function for receptor interaction.
Positional Isomerism : The synthesis of positional isomers, such as 4-Amino-4-(furan-2-yl)butanoic acid, where the furan and amino groups are attached to the same carbon, helps to understand the importance of the relative positions of the substituents for biological activity.
Introduction of Substituents : Adding substituents to the backbone, such as hydroxyl or alkyl groups, can introduce new chiral centers and affect the molecule's conformation and binding properties. Butyric acid, the parent backbone, is known to cause morphological changes in cultured cells by altering the extracellular matrix, suggesting that modifications to this chain could have significant biological implications. nih.gov
The primary amino group is a key site for modification, often to improve pharmacokinetic properties or to form prodrugs.
N-Alkylation and N-Acylation : The amino group can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. For example, the synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs involves creating an amide linkage, which significantly influences agonist activity at NMDA receptors. nih.gov
Protecting Groups : In peptide synthesis, the amino group is often protected with groups like tert-butoxycarbonyl (Boc). This strategy is used in the synthesis of related amino acid derivatives to control reactivity during the construction of larger molecules. nih.govgoogle.com
Elucidation of Structure-Activity Relationships (SAR)
SAR studies correlate the chemical structure of the synthesized analogs with their biological activity, providing a roadmap for designing more potent and selective compounds.
The position and nature of substituents on both the furan ring and the backbone have a profound impact on how the molecule interacts with its biological targets.
Furan Ring Substituents : In studies of structurally related furan-based compounds acting as NMDA receptor agonists, the substituents on the furan ring dictate potency and efficacy. For example, introducing different groups at the 5-position of the furan ring leads to a wide variation in agonist activity at different NMDA receptor subtypes (GluN1/2A-D). nih.gov
Benzofuran Analogs : The addition of a methoxy (B1213986) group to the benzofuran ring of a related analog, creating 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG), transforms the compound into a GABAB receptor antagonist, whereas the unsubstituted benzofuran analog (BFG) acts as a weak partial agonist. nih.gov This highlights how a single substituent can dramatically switch the pharmacological profile.
Influence of Aromatic Groups : Replacing the furan with a phenyl ring can increase hydrophobicity, which may influence membrane permeability and drug-receptor binding interactions.
The following table summarizes SAR data for a series of furan-based analogs at different NMDA receptor subtypes, illustrating the effect of substituents on agonist activity.
| Compound ID | R-Group on Furan | Receptor Subtype | EC₅₀ (µM) | Agonist Efficacy (% of Glycine) |
| 8h | H | GluN1/2C | 0.091 | 75 |
| 8p | Cl | GluN1/2C | 0.074 | 28 |
| 8h | H | GluN1/2A | >100 | <1 |
| 8p | Cl | GluN1/2A | >100 | <1 |
| 8h | H | GluN1/2B | 3.2 | 16 |
| 8p | Cl | GluN1/2B | >100 | <1 |
| 8h | H | GluN1/2D | 0.19 | 100 |
| 8p | Cl | GluN1/2D | 0.28 | 51 |
| Data derived from studies on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs. nih.gov |
Stereochemistry is a critical determinant of biological activity, as receptors and enzymes are chiral environments. The spatial arrangement of atoms in this compound, which has at least one chiral center at the C3 position, is paramount.
Enantiomeric Purity : The different enantiomers, (R) and (S), often exhibit distinct biological activities. For example, in the case of nature-inspired compounds like 3-Br-acivicin, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This suggests that biological targets and transport systems can stereoselectively recognize these molecules.
Conformational Rigidity : The rigidity of the furan ring combined with the flexibility of the butanoic acid chain creates a specific three-dimensional shape. The stereochemistry at the chiral carbon dictates the orientation of the furan ring relative to the amino and carboxyl groups, which is crucial for fitting into a receptor's binding pocket. Molecular modeling studies have shown that stereochemistry affects the efficiency of interaction with protein targets, influencing covalent binding and enzyme inactivation. nih.gov The (S)-form of some amino acids may mimic natural L-amino acids more effectively, enhancing biological interactions.
Conformational Analysis and its Impact on Activity
The biological activity of flexible molecules like this compound is intrinsically linked to their three-dimensional conformation. The spatial arrangement of the key pharmacophoric elements—the amino group and the carboxylic acid group—as well as the orientation of the furan ring, dictates the molecule's ability to bind to its biological targets.
While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related 3-substituted GABA analogs like pregabalin (B1679071) and gabapentin (B195806). nih.gov For these molecules, it is understood that only specific conformations allow for optimal interaction with their binding sites, such as the α2δ subunit of voltage-gated calcium channels. nih.govwikipedia.org
The furan ring in this compound introduces a degree of rigidity and specific steric and electronic properties compared to the alkyl substituents in pregabalin or the cyclohexyl ring in gabapentin. nih.gov The conformation is influenced by several factors:
Torsional Angles: The rotational freedom around the single bonds in the butanoic acid backbone allows the molecule to adopt numerous conformations. The key torsional angles determine the relative positions of the amine, carboxylate, and furan moieties.
Intramolecular Interactions: Hydrogen bonding can occur between the amino group and the carboxylic acid, or between these groups and the oxygen atom of the furan ring. These interactions can stabilize certain folded conformations. ontosight.ai
Solvent Effects: The surrounding environment can influence the preferred conformation. In a biological medium, the molecule will adopt a conformation that minimizes its free energy.
The impact on activity is profound. An "active" conformation is one that fits precisely into the binding pocket of a target protein. Deviations from this optimal geometry can lead to a significant loss of affinity and, consequently, biological effect. For instance, studies on similar benzofuran-containing GABA analogs have shown that subtle changes, such as the addition of a methoxy group, can alter their interaction with GABA receptors, suggesting a high degree of conformational sensitivity. nih.gov The interaction of such compounds with biological macromolecules is often governed by non-covalent forces like hydrogen bonding and hydrophobic interactions, which are highly dependent on the molecule's 3D shape. ontosight.ai
| Factor | Description | Impact on Activity |
|---|---|---|
| Torsional Angles (Backbone) | Rotation around the C2-C3 and C3-C4 bonds of the butanoic acid chain. | Determines the distance and orientation between the key amino and carboxyl functional groups. |
| Furan Ring Orientation | Rotation of the furan-2-yl group relative to the butanoic acid backbone. | Influences steric fit and potential electronic interactions within the receptor binding pocket. |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bonds between the -NH2, -COOH, and furan oxygen. | Can lock the molecule into a more rigid, folded, and potentially less active conformation. |
| Solvation | Interaction with surrounding water or lipid environments. | Affects the energetically preferred conformation, which may differ between aqueous solution and the receptor site. |
Prodrug Strategies for Enhanced Research Probe Delivery (Conceptual Framework)
Delivering polar molecules like this compound into the central nervous system (CNS) for research purposes is challenging due to the restrictive nature of the blood-brain barrier (BBB). nih.gov A prodrug strategy offers a powerful conceptual framework to overcome this limitation. Prodrugs are inactive derivatives that are chemically or enzymatically converted into the active parent drug in vivo. nih.gov
The primary goal of a prodrug of this compound would be to transiently mask its polar amino and carboxylic acid groups, thereby increasing its lipophilicity and facilitating passive diffusion across the BBB. nih.gov
Conceptual Prodrug Approaches:
Esterification of the Carboxylic Acid: The carboxyl group can be converted into an ester. This neutralizes the negative charge and increases lipid solubility. Once in the brain, ubiquitous esterase enzymes would hydrolyze the ester, releasing the active parent compound. nih.gov The choice of alcohol used for esterification can be tuned to control the rate of hydrolysis and lipophilicity.
Amide or Carbamate Formation: The amino group can be acylated to form an amide or converted to a carbamate. This modification also neutralizes a polar functional group. Specific amidases or other enzymes in the brain would then cleave the prodrug to release this compound.
Carrier-Mediated Transport Systems: A more sophisticated approach involves attaching the molecule to a substrate for an endogenous transporter at the BBB. nih.gov For example, linking it to an amino acid could allow it to be shuttled across the BBB by amino acid transporters. nih.gov
An ideal prodrug for a research probe must be stable in the peripheral circulation to avoid premature cleavage but be rapidly converted to the active form upon entry into the CNS. nih.gov This strategy has been successfully applied to other GABA analogs, such as gabapentin enacarbil, which is a prodrug of gabapentin designed for improved absorption. drugs.com
| Strategy | Promoiet(y/ies) | Activation Mechanism | Advantage |
|---|---|---|---|
| Ester Prodrug | Alkyl or aryl group attached to the carboxyl function. | Hydrolysis by esterases. nih.gov | Simple to synthesize; masks a key polar group. |
| Amide/Carbamate Prodrug | Acyl or alkoxycarbonyl group attached to the amino function. | Hydrolysis by amidases/peptidases. | Masks the second polar group; offers different cleavage kinetics. |
| Transporter-Targeted Prodrug | Amino acid or sugar carrier. | Active transport across the BBB followed by enzymatic cleavage. nih.gov | Enhances brain uptake and specificity. |
Development of Photoactivatable or Chemically Modifiable Derivatives for Target Identification
Identifying the precise molecular targets of a compound is a critical step in understanding its mechanism of action. Developing derivatives of this compound that can be used for target identification involves incorporating chemically reactive or photoactivatable groups. These groups allow the compound to form a covalent bond with its biological target upon a specific trigger, such as light. ucl.ac.uk
Photoaffinity Labeling:
This powerful technique involves creating an analogue of the parent compound that contains a photolabile moiety. Upon binding to its target, the sample is irradiated with UV light, which activates the photolabile group, causing it to form a highly reactive intermediate that covalently attaches to nearby amino acid residues in the binding pocket. ucl.ac.uk
Commonly used photoaffinity labels that could be incorporated into the structure of this compound include:
Aryl Azides: Upon irradiation, they form highly reactive nitrenes. ucl.ac.uk
Benzophenones: These are activated by UV light to an excited triplet state which can abstract a hydrogen atom from a nearby C-H bond, leading to cross-linking. ucl.ac.uk
Aryl Diazirines: These provide a less-reactive carbene precursor upon photolysis, which can offer more specific labeling. ucl.ac.uk
The position for attaching the photoaffinity label would need to be carefully chosen to minimize disruption of the compound's binding. The furan ring or a less critical position on the butanoic acid backbone could be potential sites for modification.
Chemically Modifiable Derivatives:
Another strategy is to synthesize derivatives containing a functional group that can be used for "click chemistry," such as an alkyne or an azide. ucl.ac.uk This derivative can be administered to a biological system. After it binds to its target, a reporter tag (e.g., a fluorescent dye or biotin) containing the complementary click chemistry handle can be added. The tag will then covalently attach only to the derivative-bound protein, allowing for its identification and visualization. This approach was successfully used in developing probes for the GABA-A receptor based on the gabazine (B1674388) skeleton. ucl.ac.uk
The development of such tools based on the this compound scaffold would be invaluable for definitively identifying its binding partners and elucidating its biological function.
| Type | Functional Group | Activation Method | Application |
|---|---|---|---|
| Photoaffinity Label | Aryl Azide | UV Light (forms nitrene) ucl.ac.uk | Covalent cross-linking to target protein upon irradiation. |
| Photoaffinity Label | Benzophenone | UV Light (forms triplet state) ucl.ac.uk | Covalent cross-linking via hydrogen abstraction. |
| Click Chemistry Handle | Terminal Alkyne | Copper-catalyzed or strain-promoted cycloaddition with an azide-tagged reporter. ucl.ac.uk | Post-binding labeling for target pull-down or imaging. |
| Click Chemistry Handle | Azide | Cycloaddition with an alkyne-tagged reporter. | Alternative post-binding labeling strategy. |
Molecular and Cellular Pharmacology
Identification and Characterization of Molecular Targets
Receptor Binding Studies and Receptor Subtype Selectivity (e.g., GABAB receptors)
There is no available scientific literature detailing receptor binding studies for 4-Amino-3-(furan-2-yl)butanoic acid. Consequently, its affinity and selectivity for any receptor subtype, including but not limited to GABAB receptors, have not been characterized. Research on structurally similar compounds, such as those with a benzo[b]furan moiety, has indicated interactions with GABAB receptors, but these findings cannot be directly extrapolated to this compound.
Enzyme Inhibition or Activation Profiling
No specific data from enzyme inhibition or activation profiling studies for this compound could be identified in the available scientific literature. Therefore, its potential to act as an inhibitor or activator of any specific enzyme remains uncharacterized.
Transporter Modulation Studies
Information regarding the modulatory effects of this compound on any neurotransmitter or other cellular transporters is not present in the current body of scientific research.
Mechanisms of Action at the Cellular Level
The cellular mechanisms of action for this compound remain largely unexplored, as there is a lack of published research in this area.
Cellular Uptake and Efflux Mechanisms
There are no available studies that have investigated the mechanisms of cellular uptake or efflux for this compound. The processes by which this compound might enter or be removed from cells have not been determined.
Intracellular Signaling Pathway Modulation
Due to the absence of studies on its molecular targets and cellular effects, there is no information available on the modulation of any intracellular signaling pathways by this compound.
Gene Expression and Protein Regulation Studies
Currently, there is a lack of publicly available scientific literature detailing specific studies on the effects of this compound on gene expression or the regulation of specific proteins.
Functional Assays in In Vitro Biological Systems
As of now, specific studies employing techniques such as patch-clamp electrophysiology to investigate the direct modulatory effects of this compound on ligand-gated ion channels in cultured cells have not been reported in the available scientific literature. Ligand-gated ion channels are crucial for signal transduction in excitable cells, and their modulation represents a key area for therapeutic development. mdpi.comutripoli.edu.ly
While direct studies on this compound are limited, research on a structurally similar analog, 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG), provides some insight into potential GPCR activity. A study examining the effects of BFG in the rat spinal cord found that it acts as a weak, partial agonist at GABA-B receptors. nih.gov In that study, intrathecal administration of BFG alone resulted in an increase in tail flick and hot plate latencies, an effect that was partially reduced by the GABA-B receptor antagonist phaclofen. nih.gov This suggests that compounds with this structural backbone may interact with GABA-B receptors, a class of G-protein coupled receptors.
There is currently no specific information available from studies investigating the direct impact of this compound on the release or reuptake of neurotransmitters in preparations such as synaptosomes or brain slices. Research on other amino acid analogs, like the enantiomers of 4-aminopentanoic acid, has shown that such compounds can be taken up into cerebral synaptosomes and affect endogenous GABA concentrations, suggesting they can act as false neurotransmitters. eurekaselect.com However, similar functional studies for this compound have not been documented.
Exploration of Biological Activities of Derivatives and Analogs
The antimicrobial potential of various derivatives containing the furan-2-yl moiety has been a subject of investigation. A study on the antimicrobial activity of newly synthesized 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrated notable effects against certain microbial strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) was determined for these compounds against the Gram-positive bacterium Staphylococcus aureus, among others. nih.gov For the majority of the tested 3-aryl-3-(furan-2-yl)propenoic acid derivatives, the MIC against S. aureus (ATCC 29213) was found to be 128 µg/mL. nih.gov
Similarly, research into other furan-containing scaffolds, such as N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, has shown significant antibacterial activity against various Gram-positive strains. For instance, certain derivatives displayed strong inhibitory action against clinical strains of cocci with MIC values ranging from 2-16 µg/mL. Furthermore, studies on furan-2-carboxamide derivatives have also been conducted to evaluate their antimicrobial properties. These investigations highlight the importance of the furan (B31954) nucleus in the design of new antimicrobial agents.
Below is a data table summarizing the antimicrobial activity for a selection of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against Staphylococcus aureus.
| Compound | Derivative Structure | MIC against S. aureus (µg/mL) |
| 2a | 3-(furan-2-yl)-3-phenylpropenoic acid | 128 |
| 2b | 3-(furan-2-yl)-3-(p-tolyl)propenoic acid | 128 |
| 2c | 3-(4-ethylphenyl)-3-(furan-2-yl)propenoic acid | 128 |
| 2d | 3-(4-isopropylphenyl)-3-(furan-2-yl)propenoic acid | 128 |
| 2e | 3-(4-tert-butylphenyl)-3-(furan-2-yl)propenoic acid | 128 |
| Data sourced from Kalyaev et al., 2022. nih.govresearchgate.net |
Anti-inflammatory Properties in Cellular Models
The anti-inflammatory potential of furan-containing compounds is a subject of growing scientific interest. The furan nucleus is a key structural motif in a variety of biologically active molecules, and its derivatives have been investigated for numerous pharmacological effects, including anti-inflammatory actions. nih.govijabbr.comresearchgate.net While direct and specific studies on the anti-inflammatory properties of this compound in cellular models are not extensively documented in publicly available literature, the general biological activity of the furan scaffold suggests a potential for such effects.
Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms. nih.gov These can include the suppression of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, some furan compounds have been observed to regulate the mRNA expression of inflammatory mediators. nih.gov The anti-inflammatory properties of some natural furan fatty acids are thought to be linked to their antioxidant capabilities, specifically the ability of the furan ring to engage in electron transfer with peroxyl radicals. nih.gov
Investigations into various furan derivatives have demonstrated their potential to modulate inflammatory pathways. For instance, a series of hydrazide-hydrazone derivatives incorporating a furan moiety have shown noteworthy anti-inflammatory properties in animal models of inflammation. ijabbr.com The exploration of furan-containing compounds is an active area of research, with a focus on how structural modifications to the furan core can influence biological activity. ijabbr.com The inclusion of a furan ring in other chemical structures, such as chalcones, has also been shown to enhance antiproliferative activity against cancer cell lines. nih.gov
It is important to note that slight changes in the substitution pattern on the furan nucleus can lead to significant differences in biological activity. researchgate.net Therefore, while the furan moiety is a promising scaffold for the development of anti-inflammatory agents, specific experimental validation of this compound in cellular models of inflammation is required to definitively characterize its properties.
Table 1: General Anti-inflammatory Mechanisms of Furan Derivatives
| Mechanism of Action | Description | Reference |
| Suppression of Inflammatory Mediators | Inhibition of the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2). | nih.gov |
| Regulation of Gene Expression | Modulation of the mRNA expression of various inflammatory mediators. | nih.gov |
| Antioxidant Activity | Scavenging of free radicals, such as peroxyl radicals, through electron transfer from the furan ring. | nih.gov |
Other Modulatory Activities in Biological Systems (e.g., enzyme inhibition)
Beyond the potential for anti-inflammatory effects, furan-containing compounds have been shown to interact with various biological targets, including enzymes and receptors. A significant finding in this area comes from a study on a structurally analogous compound, 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG). nih.gov This compound has been identified as a weak partial agonist at GABA-B receptors in the rat spinal cord. nih.gov
In that study, BFG was observed to antagonize the antinociceptive effects of the GABA-B receptor agonist baclofen (B1667701) at lower doses, while exhibiting complex interactions at higher doses. nih.gov The researchers concluded that the pharmacological properties of BFG bear a strong structural resemblance to β-phenyl-GABA, which is known to act as a partial agonist/antagonist at GABA-B receptors. nih.gov Given the close structural similarity between BFG and this compound, it is plausible that the latter may also exhibit modulatory activity at GABA-B receptors.
The broader class of furan derivatives has been explored for a range of biological activities. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antibacterial properties. ijabbr.com This suggests that the furan-amino acid scaffold can be a versatile template for developing molecules with diverse biological functions.
Table 2: Modulatory Activity of a Structurally Similar Furan Derivative
| Compound | Biological System | Observed Activity | Conclusion | Reference |
| 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG) | Rat Spinal Cord (in vivo) | Weak partial agonist at GABA-B receptors; antagonized baclofen-induced antinociception at low doses. | Possesses pharmacological properties similar to known GABA-B receptor partial agonists/antagonists. | nih.gov |
Preclinical Pharmacological Investigations in Animal Models
In Vivo Receptor Occupancy and Functional Studies
Assessment of GABAB Receptor Antagonism or Partial Agonism in Rodent Models
There is no available information from in vivo studies in rodent models to characterize the activity of 4-Amino-3-(furan-2-yl)butanoic acid at the GABAB receptor. Research on structurally related benzofuran (B130515) derivatives has been conducted, but these findings cannot be extrapolated to the furan-containing compound .
Neurobehavioral Effects in Animal Models (e.g., pain modulation)
No studies were found that investigated the neurobehavioral effects of this compound in animal models, including its potential for pain modulation.
Exploratory Studies in Disease Models (Mechanistic Insights)
Investigation of Effects on Neurological Processes (e.g., neurotransmission)
Specific data on the effects of this compound on neurological processes such as neurotransmission are not present in the available literature.
Assessment of Anti-inflammatory Pathways in Animal Models
While the broader class of furan-containing compounds has been noted for potential anti-inflammatory properties, no in vivo studies assessing the impact of this compound on anti-inflammatory pathways in animal models have been identified.
Antimicrobial Efficacy in In Vivo Infection Models
There is no published research on the in vivo antimicrobial efficacy of this compound in infection models.
Pharmacokinetic Profiling in Preclinical Species (Excluding Human Clinical Data)
The characterization of a drug candidate's pharmacokinetic profile is a critical component of preclinical development. These studies, typically conducted in various animal species, are essential for understanding how the body acts on the drug, a field of study known as ADME (Absorption, Distribution, Metabolism, and Excretion). For this compound, specific in vivo data remains elusive.
Absorption and Distribution Characteristics in Animal Models
There is currently no published data detailing the absorption and distribution of this compound in any preclinical animal model. Information regarding its oral bioavailability, the rate and extent of its absorption from the gastrointestinal tract, and its subsequent distribution into various tissues and organs is not available in the scientific literature.
Similarly, data on plasma protein binding, which influences the amount of free compound available to exert its pharmacological effect, has not been reported.
In Vivo Clearance and Excretion Pathways
Specific studies on the in vivo clearance and excretion pathways of this compound have not been identified. This includes information on its metabolic fate and the primary routes of elimination from the body (e.g., renal or fecal excretion).
However, the metabolism of compounds containing a furan (B31954) ring has been a subject of toxicological and pharmacological research. It is known that the furan moiety can be a target for metabolic enzymes, particularly cytochrome P450 monooxygenases. This can lead to the formation of reactive metabolites. While this provides a potential metabolic pathway, it is important to emphasize that this is a general observation for furan-containing compounds and has not been specifically demonstrated for this compound.
Without experimental data, any discussion on the clearance and excretion of this specific compound would be purely speculative.
Data Tables
Due to the lack of available preclinical pharmacokinetic data for this compound, no data tables can be generated at this time.
Metabolic Pathways and Biotransformation Studies
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Animal and Recombinant Systems)
The initial assessment of a compound's metabolic liability is often conducted through in vitro stability assays using liver microsomes and hepatocytes. nuvisan.com These systems contain a host of drug-metabolizing enzymes. wuxiapptec.com Liver microsomes are rich in Phase I enzymes, particularly Cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. nuvisan.comwuxiapptec.com
For 4-Amino-3-(furan-2-yl)butanoic acid, it is hypothesized that the compound would exhibit moderate to high clearance in hepatic microsomes, primarily due to the presence of the furan (B31954) moiety. Furan rings are known substrates for CYP-mediated oxidation. nih.govnih.gov The rate of metabolism would likely vary across species (e.g., rat, mouse, dog, monkey, human) due to differences in the expression and activity of CYP isoforms. mdpi.com In hepatocyte incubations, further metabolism via conjugation reactions would be expected.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 27.7 |
| Monkey | 20 | 34.7 |
| Dog | 35 | 19.8 |
| Rat | 15 | 46.2 |
| Mouse | 12 | 57.8 |
This interactive table contains hypothetical data for illustrative purposes.
Table 2: Predicted In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | 18 | 38.5 |
| Rat | 10 | 69.3 |
This interactive table contains hypothetical data for illustrative purposes.
Identification of Key Metabolites in Animal Models and Cellular Systems
The biotransformation of this compound is predicted to yield a variety of metabolites originating from the modification of its core structures. The primary metabolic routes are expected to be furan ring oxidation and modification of the amino acid side chain.
Furan Ring Metabolites: The oxidation of the furan ring by cytochrome P450 enzymes is a well-documented pathway for many furan-containing compounds. nih.govnih.gov This process can lead to the formation of a reactive epoxide or a cis-enedione intermediate. nih.gov These reactive species can then be hydrolyzed to form diols or undergo conjugation with glutathione (B108866) (GSH) as a detoxification mechanism. nih.gov The resulting GSH adduct can be further processed in the mercapturic acid pathway.
Amino Acid Side Chain Metabolites: The gamma-amino acid portion of the molecule is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). numberanalytics.com Therefore, it may undergo similar metabolic transformations, including transamination catalyzed by GABA-transaminase (GABA-T) to yield a succinic semialdehyde derivative. nih.govfrontiersin.org This can be further oxidized by succinic semialdehyde dehydrogenase (SSADH) to a dicarboxylic acid metabolite. nih.govfrontiersin.org N-acetylation of the primary amine is also a possible metabolic route.
Table 3: Predicted Key Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | 4-Amino-3-(dihydroxydihydrofuran-2-yl)butanoic acid | Furan ring oxidation (hydrolysis of epoxide) |
| M2 | Glutathione conjugate of oxidized furan ring | Furan ring oxidation and GSH conjugation |
| M3 | 4-Oxo-3-(furan-2-yl)butanoic acid | Transamination of the amino group |
| M4 | 3-(Furan-2-yl)succinic acid | Oxidation of M3 |
| M5 | 4-(Acetylamino)-3-(furan-2-yl)butanoic acid | N-acetylation |
This interactive table contains hypothetical data for illustrative purposes.
Elucidation of Enzymes Involved in Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes)
A range of enzymes are likely responsible for the metabolism of this compound.
Cytochrome P450 (CYP) Isoforms : The oxidation of the furan ring is predominantly carried out by CYP enzymes. nih.govnih.gov Specific isoforms such as CYP2E1 and members of the CYP2C and CYP3A families are often implicated in the metabolism of furan-containing xenobiotics. nih.gov Recombinant human CYP enzymes would be used to pinpoint the specific isoforms responsible for the initial oxidative step.
Conjugating Enzymes : Glutathione S-transferases (GSTs) are expected to play a crucial role in detoxifying the reactive intermediates formed from furan ring oxidation by catalyzing their conjugation with GSH. nih.gov UDP-glucuronosyltransferases (UGTs) might also be involved in the conjugation of hydroxylated metabolites.
Amino Acid Metabolizing Enzymes : GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) are the key enzymes predicted to be involved in the metabolism of the gamma-amino acid side chain. frontiersin.org
Stereoselective Metabolism and Its Implications for Biological Activity
This compound possesses a chiral center at the C3 position of the butanoic acid chain. This gives rise to two stereoisomers, (R)- and (S)-4-Amino-3-(furan-2-yl)butanoic acid. It is highly probable that the metabolism of this compound is stereoselective, as enzymes often exhibit stereospecificity. numberanalytics.com
The interaction with metabolizing enzymes such as CYPs and GABA-T could differ significantly between the two enantiomers, leading to different rates of metabolism and potentially different metabolite profiles. For instance, one enantiomer might be a better substrate for a particular CYP isoform, leading to its faster clearance. Consequently, the pharmacokinetic profiles of the two enantiomers could be different, which would have direct implications for their biological activity and duration of action. The synthesis and separate in vitro evaluation of each enantiomer would be necessary to fully characterize the stereoselective nature of its metabolism.
Advanced Analytical Techniques for Research Characterization
Spectroscopic Characterization of 4-Amino-3-(furan-2-yl)butanoic Acid and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound provides information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum would exhibit distinct signals for the furan (B31954) ring protons, the protons on the butanoic acid backbone, and the amine protons. docbrown.info The protons of the butanoic acid portion occupy different chemical environments, leading to separate resonance peaks. docbrown.info For instance, the protons adjacent to the electronegative oxygen of the carboxylic acid and the nitrogen of the amine group would be shifted downfield.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in its structure (four in the butanoic acid chain and four in the furan ring). docbrown.info The chemical shifts are influenced by the electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. docbrown.info
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. COSY experiments identify protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to, confirming the C-H framework.
Enantiomeric Purity: To determine enantiomeric purity, chiral lanthanide shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing their signals to resonate at different chemical shifts, allowing for their quantification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~12.0 (broad s, 1H) | ~175-180 |
| CH₂ (alpha to COOH) | ~2.4-2.6 (m, 2H) | ~35-40 |
| CH (beta to COOH) | ~3.0-3.3 (m, 1H) | ~45-50 |
| CH₂ (gamma to COOH) | ~3.2-3.5 (m, 2H) | ~50-55 |
| NH₂ | Variable (broad s, 2H) | - |
| Furan C-H (alpha to O) | ~7.3-7.5 (m, 1H) | ~140-145 |
| Furan C-H (beta to O) | ~6.2-6.4 (m, 1H) | ~105-110 |
| Furan C-H (beta to O) | ~6.0-6.2 (m, 1H) | ~110-115 |
| Furan C (alpha to O) | - | ~150-155 |
Note: Predicted values are based on analogous structures like butanoic acid and furan derivatives. Actual values may vary based on solvent and other experimental conditions. docbrown.infodocbrown.info
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of chemical bonds.
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would be visible as one or two bands in the 3300-3500 cm⁻¹ region. The furan ring would show C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and a characteristic C-O-C stretching band. nist.gov
Raman Spectroscopy: Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C-C backbone and the symmetric vibrations of the furan ring.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 (Strong, Sharp) |
| Primary Amine | N-H Stretch | 3300-3500 (Medium) |
| Primary Amine | N-H Bend | 1580-1650 (Medium) |
| Furan Ring | C-H Stretch | ~3100-3150 |
| Furan Ring | C=C Stretch | ~1500-1600 |
| Furan Ring | C-O-C Stretch | ~1050-1250 |
| Alkane Chain | C-H Stretch | 2850-2960 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the molecular weight to several decimal places, which allows for the determination of the precise elemental formula. For this compound (C₈H₁₁NO₃), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.
Fragmentation Analysis: In techniques like electrospray ionization (ESI-MS/MS) or electron ionization (EI-MS), the molecule is fragmented in a predictable manner. Characteristic fragments for this compound would include the loss of water (H₂O), the carboxylic acid group (COOH), and cleavage at various points along the butanoic acid chain, providing further confirmation of the proposed structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound (C₈H₁₁NO₃)
| Ion | Formula of Lost Neutral Fragment | Predicted m/z |
| [M]⁺ | - | 169.07 |
| [M-H₂O]⁺ | H₂O | 151.06 |
| [M-COOH]⁺ | COOH | 124.08 |
| [M-C₄H₇NO₂]⁺ (Furan-CH₂) | C₄H₇NO₂ | 81.03 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds. For chiral molecules like this compound, HPLC with a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity or enantiomeric excess (e.e.).
These CSPs create a chiral environment within the column. As the racemic mixture passes through, the two enantiomers interact differently with the chiral phase, leading to different retention times and, thus, separation. azypusa.com Common CSPs used for the separation of amino acids and their derivatives include those based on:
Macrocyclic Glycopeptides: Columns like TeicoShell and VancoShell are effective for separating a wide range of chiral molecules, including amino acids. azypusa.com
Polysaccharide Derivatives: Cellulose or amylose (B160209) derivatives coated on a silica (B1680970) support are widely used.
Pirkle-type Phases: Based on chiral molecules that interact with analytes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Ligand Exchange: A chiral ligand is complexed with a metal ion on the stationary phase, and separation occurs via the formation of transient diastereomeric complexes with the analyte.
The choice of mobile phase, often a mixture of solvents like methanol, acetonitrile, and aqueous buffers, is optimized to achieve the best separation (resolution) between the two enantiomer peaks. hplc.eu
Table 4: Common Chiral Stationary Phases for Amino Acid Separation
| CSP Type | Principle of Separation | Typical Analytes |
| Macrocyclic Glycopeptides | Inclusion complexation, hydrogen bonding, ionic and dipole interactions. azypusa.com | Amino acids, peptides |
| Polysaccharide-based | Chiral grooves and cavities, hydrogen bonding, dipole interactions. | Broad range of racemates |
| Pirkle-type (π-acid/π-base) | π-π stacking, hydrogen bonding, dipole interactions. | Aromatic compounds, amides |
| Ligand Exchange | Formation of diastereomeric metal complexes. | Amino acids, hydroxy acids |
Gas Chromatography (GC): Due to the low volatility and polar nature of amino acids, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the amine and carboxylic acid groups into more volatile, less polar functional groups. sigmaaldrich.com Common derivatization strategies include:
Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and carboxylic acid groups. sigmaaldrich.com
Acylation/Esterification: A two-step process involving esterification of the carboxylic acid followed by acylation of the amine group.
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. Chiral GC columns can be used to separate the derivatized enantiomers. mdpi.com
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For enantiomeric separations, a chiral selector (e.g., a cyclodextrin (B1172386) derivative) is added to the background electrolyte (buffer). The enantiomers form transient diastereomeric inclusion complexes with the chiral selector, which have different mobilities, enabling their separation. CE offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the structure-property relationships of a chemical compound. X-ray crystallography stands as a definitive technique for elucidating this architecture, providing detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystalline lattice.
For instance, the single-crystal X-ray diffraction analysis of (R)-4-amino-3-(4-chlorophenyl)butanoic acid, a related β-amino acid known as baclofen (B1667701), reveals a zwitterionic form in the solid state. nih.govresearchgate.net In its crystalline structure, the molecules are interconnected by strong hydrogen bonds, forming a well-defined three-dimensional network. nih.gov The crystal data for this related compound is presented in Table 1 to illustrate the type of detailed structural information that can be obtained through X-ray crystallography.
Table 1: Illustrative Crystallographic Data for a Structurally Related β-Amino Acid Derivative, (R)-4-amino-3-(4-chlorophenyl)butanoic acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8913 (5) |
| b (Å) | 7.6898 (5) |
| c (Å) | 19.7527 (14) |
| V (ų) | 1046.75 (13) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.356 |
Data derived from a study on (R)-4-amino-3-(4-chlorophenyl)butanoic acid and is for illustrative purposes only. researchgate.net
A comprehensive X-ray crystallographic study of this compound would be invaluable. It would confirm the zwitterionic nature in the solid state, provide precise measurements of all bond lengths and angles, and detail the hydrogen-bonding network and other intermolecular interactions. This information is fundamental for computational modeling, understanding its physical properties, and for the rational design of derivatives with specific biological activities.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential biological targets of 4-Amino-3-(furan-2-yl)butanoic acid.
Due to its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, this compound is a candidate for interaction with GABA receptors (GABA-Rs). Molecular docking studies on GABA analogs have provided a framework for predicting the binding modes of similar ligands. For instance, simulations of GABA docked into the extracellular domain of the GABA-C receptor have elucidated the molecular interactions of the neurotransmitter with the binding site residues. nih.gov These studies suggest that the amine group of GABA analogs can form specific interactions within the receptor's binding pocket.
While specific docking studies on this compound are not extensively reported in the public domain, the principles derived from studies on furan-containing derivatives and other GABA analogs are highly relevant. For example, docking studies of other furan-based derivatives have shown that the furan (B31954) ring can engage in hydrophobic interactions within the binding pocket of target proteins. mdpi.com The binding affinity, often quantified by the docking score or estimated binding energy (e.g., in kcal/mol), is a key output of these simulations. For related furan derivatives, docking energies have been reported in the range of -21 to -26 kcal/mol, indicating potentially strong interactions with their respective targets. mdpi.com
| Analog Type | Potential Target Receptor | Predicted Type of Interaction | Example Docking Energy (kcal/mol) |
|---|---|---|---|
| GABA Analog | GABA-C Receptor | Hydrogen Bonding, Cation-π Interactions | Not explicitly stated for GABA itself, but stability is assessed. |
| Furan-based Derivative | Tubulin | Hydrogen Bonding, Hydrophobic Interactions | -21.72 to -26.33 |
A critical outcome of molecular docking is the identification of key amino acid residues that form interactions with the ligand. In studies of GABA binding to the GABA-C receptor, residues such as Tyr102, Tyr198, Gln83, Glu220, Ser243, Ser168, and most notably Arg104, have been identified as crucial for binding. nih.gov The amine group of GABA is predicted to form cation-π interactions with Tyr102 and Tyr198, and hydrogen bonds with several other residues. nih.gov
For other furan-containing compounds, hydrophobic interactions with residues like Tyr 224 have been noted, along with hydrogen bonding with residues such as Glu 183 and Gly 144. mdpi.com These findings suggest that the binding site for this compound within a potential target like a GABA receptor would likely involve a combination of polar and non-polar residues to accommodate both the amino acid backbone and the furan ring.
| Interacting Residue | Potential Interaction Type | Based on Analog |
|---|---|---|
| Tyrosine (e.g., Tyr102, Tyr198, Tyr224) | Cation-π, Hydrophobic | GABA, Furan-based derivative |
| Arginine (e.g., Arg104) | Hydrogen Bonding | GABA |
| Glutamine (e.g., Gln83) | Hydrogen Bonding | GABA |
| Glutamic Acid (e.g., Glu183, Glu220) | Hydrogen Bonding | Furan-based derivative, GABA |
| Serine (e.g., Ser168, Ser243) | Hydrogen Bonding | GABA |
| Glycine (B1666218) (e.g., Gly144) | Hydrogen Bonding | Furan-based derivative |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic electronic properties of molecules.
DFT calculations are widely used to determine the optimized molecular geometry and electronic structure of organic molecules. globalresearchonline.netbiointerfaceresearch.com For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d) or cc-pVTZ) can be employed to calculate various electronic properties. globalresearchonline.netbiointerfaceresearch.com These calculations yield information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Furthermore, properties derived from these energies, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to predict the molecule's behavior in chemical reactions. nih.gov For instance, studies on other aminobutyric acid isomers have shown how these properties vary with the position of the amino group. nih.gov
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Vibrational Frequencies | Predicts the infrared and Raman spectra. |
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. globalresearchonline.netmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). mdpi.com Studies on furan and its derivatives have demonstrated that TD-DFT calculations can accurately predict their UV-Vis spectra, often showing a strong π→π* transition. globalresearchonline.net The inclusion of solvent effects in these calculations can further improve the accuracy of the predictions. mdpi.com For this compound, TD-DFT could be used to predict its UV-Vis spectrum, providing valuable data for its experimental characterization.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational flexibility and stability of molecules like this compound in a biological environment.
MD simulations of GABA and its analogs have been performed to understand their dynamic interactions within the binding pockets of receptors. nih.govresearchgate.net These simulations can reveal the stability of the ligand-receptor complex over time, the role of water molecules in the binding site, and the conformational changes that may occur upon binding. For this compound, MD simulations could be used to assess the stability of its predicted binding modes in target receptors. By simulating the system over nanoseconds or even microseconds, researchers can observe the dynamic behavior of the ligand and the surrounding protein, providing a more realistic picture of the binding event than static docking alone. nih.govnih.gov Furthermore, MD simulations of the isolated molecule in solution can provide information about its preferred conformations and flexibility, which are important determinants of its biological activity. nih.gov
Investigation of Ligand-Target Complex Stability and Conformational Changes
While specific molecular dynamics simulation studies for this compound are not extensively available in the public domain, research on structurally related furan-containing compounds and GABA receptor modulators provides significant insights. For instance, studies on N-substituted 4-amino-3,3-dialkyl-2(3H)-furanone derivatives as GABA receptor modulators have utilized receptor-ligand complex stability studies to understand their structure-activity relationships (SAR). tandfonline.com These investigations often involve docking the ligand into the binding site of a homology model of the GABA receptor, followed by MD simulations to assess the stability of the complex over time. Key metrics such as root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to evaluate the equilibrium and stability of the binding pose.
Furthermore, research on other furan-containing molecules, such as furan-1,3,4-oxadiazole derivatives, has employed MD simulations to confirm the stability of the ligand within the active site of its target enzyme. nih.gov These studies demonstrate that the furan moiety can form stable interactions within a binding pocket. Given that a related compound, 4-amino-3-benzo(b)furan-2-yl butanoic acid, is known to interact with GABA-B receptors, it is plausible that this compound also targets this receptor. expasy.org A computational investigation would therefore likely focus on the interactions between the furan ring, the amino group, and the carboxylic acid of the ligand with key amino acid residues in the GABA-B receptor binding site. These interactions, including hydrogen bonds and hydrophobic contacts, would be crucial for the stability of the complex and the subsequent conformational changes in the receptor that lead to its activation or inhibition.
Water and Solvent Effects on Binding Dynamics
Specific computational studies on the solvent effects on the binding dynamics of this compound have not been detailed in available literature. However, it is a standard practice in MD simulations to include an explicit solvent model, most commonly water, to create a more physiologically relevant environment. The analysis of these simulations would focus on the behavior of water molecules in the binding pocket upon ligand binding. For instance, the displacement of ordered water molecules from a binding site can be entropically favorable and contribute significantly to the binding affinity. Conversely, water molecules can form bridging hydrogen bonds between the ligand and the receptor, enhancing the stability of the complex. Understanding these water-mediated interactions is critical for accurately predicting binding affinities and for the rational design of new derivatives with improved potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound would be highly beneficial for optimizing its biological activity. While specific QSAR models for this exact compound are not readily found, studies on analogous compounds offer a clear blueprint for how such models could be constructed. For example, a 3D-QSAR study on N-substituted 4-amino-3,3-dialkyl-2(3H)-furanone derivatives, which also act as GABA receptor modulators, has been successfully conducted. sci-hub.se This study utilized molecular field analysis to correlate the 3D steric and electrostatic properties of the molecules with their observed biological activities.
Similarly, QSAR studies have been performed on other classes of GABA receptor ligands, such as aminopyridazine derivatives and flavonoids. expasy.orgbohrium.com These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new compounds based on their descriptor values. For this compound and its derivatives, a QSAR model could help identify the key structural features that are important for its interaction with the GABA receptor, guiding the synthesis of more potent and selective analogs.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response.
For this compound, which is expected to interact with GABA receptors, a pharmacophore model would likely include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carboxylic acid), and a hydrophobic or aromatic feature (from the furan ring). The spatial arrangement of these features would be critical for its binding affinity. Reviews of pharmacophore models for the GABA-A receptor benzodiazepine (B76468) site, for example, provide a framework for understanding the key interaction points. sci-hub.sescispace.com
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with a higher probability of being active. springernature.combldpharm.com For instance, virtual screening of databases for compounds containing a furan scaffold and matching the pharmacophoric features of known GABA receptor modulators could lead to the discovery of novel derivatives with improved properties. nih.gov
In Silico Prediction of ADME Properties (Excluding Toxicity)
For a compound to be a successful drug, it must not only be potent and selective but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics. scispace.com
Various online tools and software are available for the prediction of ADME properties. tandfonline.com One such widely used tool is SwissADME, which can predict a range of properties based on the chemical structure of a molecule. springernature.com For this compound, a predictive analysis would provide valuable information on its drug-likeness and pharmacokinetic profile.
The following table presents a hypothetical set of predicted ADME properties for this compound, as would be generated by a tool like SwissADME.
| Property | Predicted Value | Implication |
| Physicochemical Properties | ||
| Molecular Weight | 169.18 g/mol | Within the range for good oral bioavailability (Lipinski's rule of five). |
| LogP (octanol/water partition coefficient) | Low | Suggests good aqueous solubility but potentially low membrane permeability. |
| Water Solubility | High | Favorable for formulation and absorption from the gastrointestinal tract. |
| Polar Surface Area (PSA) | ~70-90 Ų | Indicates a balance between solubility and membrane permeability. |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The polarity of the molecule may limit its ability to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which is favorable for bioavailability. |
| CYP (Cytochrome P450) Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions. |
These in silico predictions suggest that this compound has several favorable ADME properties, such as good predicted gastrointestinal absorption and solubility. However, its potential to inhibit certain CYP450 enzymes would require further experimental investigation to assess the risk of drug-drug interactions. The predicted low blood-brain barrier penetration might be advantageous or disadvantageous depending on the desired therapeutic target.
Future Research Directions and Unexplored Potential
Exploration of New Biological Targets and Pathways
The exploration of novel biological targets and pathways for 4-Amino-3-(furan-2-yl)butanoic acid and its derivatives is a primary area for future research. While some related benzofuran (B130515) derivatives have been investigated for their effects on GABA receptors, the specific interactions of the furan-containing compound are not well-defined. ontosight.ainih.gov Future studies should aim to identify specific enzymes, receptors, and signaling pathways that are modulated by this compound. This could involve high-throughput screening against a panel of known biological targets to uncover unexpected activities.
Furthermore, investigating the compound's influence on pathways related to inflammation, microbial growth, and other biological processes could reveal new therapeutic possibilities. Given that furan-containing compounds have shown antimicrobial and anti-inflammatory properties, a focused investigation into these areas is warranted. mdpi.com
Application in Chemical Probe Development for Specific Biological Systems
The development of this compound-based chemical probes could provide invaluable tools for studying specific biological systems. By attaching reporter molecules such as fluorophores or affinity tags to the core structure, researchers can create probes to visualize and isolate its molecular targets within cells and tissues. This would enable a more precise understanding of its mechanism of action.
These chemical probes could be instrumental in target validation and in elucidating the compound's role in complex biological networks. The design of such probes would require careful consideration of the attachment point to ensure that the biological activity of the parent compound is retained.
Design of Advanced Delivery Systems for Research Applications (e.g., Nanoparticles for in vitro or in vivo studies)
To enhance the utility of this compound in research settings, the development of advanced delivery systems is crucial. Encapsulating the compound within nanoparticles, for instance, could improve its solubility, stability, and cellular uptake for in vitro and in vivo studies. This would be particularly beneficial for overcoming any potential limitations in bioavailability and for enabling targeted delivery to specific tissues or cell types.
Future research in this area could explore various nanoparticle formulations, such as liposomes or polymeric nanoparticles, to optimize the delivery and release kinetics of the compound. These advanced delivery systems would facilitate more controlled and reproducible experimental outcomes.
Integration with Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding
A systems-level understanding of the biological effects of this compound can be achieved by integrating its study with omics technologies. Proteomics can be employed to identify changes in protein expression and post-translational modifications in response to the compound, offering insights into the affected cellular pathways. Metabolomics can reveal alterations in the cellular metabolic profile, providing a functional readout of the compound's activity.
By combining these omics approaches, researchers can construct a comprehensive picture of the molecular perturbations induced by this compound, moving beyond a single-target perspective to a more holistic understanding of its biological impact.
Challenges and Opportunities in the Synthesis of Complex Amino Acid Derivatives
The synthesis of this compound and its derivatives presents both challenges and opportunities. While general synthetic routes involving the multi-step transformation of furan (B31954) derivatives have been established, the development of more efficient and stereoselective methods remains an active area of research. Challenges include achieving high yields and purity, particularly for chiral variants of the compound.
Opportunities lie in the exploration of novel catalytic systems and synthetic strategies to streamline the synthesis of complex amino acid derivatives. nih.gov Advances in this area would not only facilitate the production of this compound for research purposes but also enable the creation of a diverse library of related compounds for structure-activity relationship studies.
| Synthetic Step | Description | Reagents/Conditions | Notes |
| Nitroalkene Formation | Aldol (B89426) condensation between furan-2-carbaldehyde and nitromethane. | Base catalysis, controlled temperature. | Forms the nitroalkene precursor. |
| Nitro Group Reduction | Catalytic hydrogenation or chemical reduction. | H₂/Pd-C catalyst, 20–60°C. | Converts the nitro group to an amino group. |
| Carboxylic Acid Formation | Hydrolysis or oxidation of terminal functional groups. | Acidic or oxidative conditions. | Generates the butanoic acid backbone. |
| Carboxyl Group Activation | Use of activating agents like thionyl chloride or carbodiimides. | Room temperature to mild heating. | Facilitates amide bond formation for derivatization. |
This table outlines a general synthetic approach for 4-Amino-4-(furan-2-yl)butanoic acid, a structurally related compound, which could be adapted for this compound.
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and development of novel compounds. These computational tools can be applied to predict the biological activities of this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. By analyzing the structural features of the compound and its analogs, ML models can learn to predict their binding affinity to specific targets. nih.gov
Furthermore, generative AI models can be used to design novel furan-containing amino acids with desired properties. This in silico approach can significantly accelerate the discovery process by reducing the time and resources required for experimental screening. The integration of AI and ML into the research workflow for this compound represents a powerful strategy for unlocking its full therapeutic and scientific potential.
Q & A
Q. What are the primary biological targets of 4-Amino-3-(furan-2-yl)butanoic acid in neurological research?
This compound is structurally analogous to baclofen, a known γ-aminobutyric acid type B (GABAB) receptor agonist. Research indicates that derivatives of 4-amino-3-(heteroaryl)butanoic acids, including the furan-substituted variant, act as substrates for GABAB receptors, which are critical metabotropic receptors in the central nervous system (CNS) regulating inhibitory synapses. Experimental validation typically involves radioligand binding assays using transfected cell lines expressing GABAB receptors .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For stereochemical analysis, chiral chromatography or circular dichroism (CD) can resolve enantiomers, as demonstrated for structurally related amino acids like baclofen .
Q. How can researchers synthesize this compound?
While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., baclofen analogs) are typically synthesized via:
- Step 1 : Functionalization of the furan ring through electrophilic substitution.
- Step 2 : Coupling with a β-amino acid backbone using peptide synthesis techniques.
- Step 3 : Purification via recrystallization or column chromatography. Similar methods are used for fluorophenyl and chlorophenyl derivatives .
Advanced Research Questions
Q. How do structural modifications to the furan ring impact GABAB receptor affinity and selectivity?
Substitutions on the furan ring alter electronic and steric properties, influencing receptor interactions. For example:
- Bromination (e.g., 5-bromo-furan derivatives) increases polarizability, enhancing MAO-A activity but reducing GABAB selectivity .
- Benzofuran systems (e.g., 4-amino-3-(benzo[b]furan-2-yl)butanoic acid) mimic indole moieties in serotonin, improving MAO-A potency in docking studies .
- Fluorine substitution (e.g., 4-fluorophenyl analogs) enhances metabolic stability, as seen in pharmacokinetic studies of related compounds .
Q. What isotopic labeling strategies are applicable for tracking this compound in pharmacokinetic studies?
Tritium (³H) labeling is a common approach, as demonstrated for (±)-4-Amino-3-(5-chloro-2-thienyl)-butanoic acid, where tritium incorporation at specific positions enables metabolic pathway tracing. Radiolabeled analogs can be synthesized via catalytic hydrogenation or enzymatic methods, followed by purification using HPLC .
Q. How can computational modeling predict the binding mode of this compound to GABAB or MAO-A receptors?
Molecular docking experiments using software like AutoDock or Schrödinger Suite can simulate interactions. For example:
- MAO-A binding : Benzo[b]furan derivatives align with the indole system of serotonin in docking studies, suggesting similar π-π stacking and hydrogen-bonding interactions .
- GABAB binding : Homology modeling based on baclofen’s crystal structure (PDB: 4MQI) can guide mutagenesis studies to identify critical residues for ligand recognition .
Q. What in vitro assays are suitable for evaluating functional activity on GABAB receptors?
Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?
Baclofen’s enantiomers are resolved using chiral HPLC columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases. For synthetic intermediates, chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereocontrol during β-amino acid synthesis .
Key Methodological Notes
- Contradictions in Data : highlights divergent activities (MAO-A vs. GABAB) for structurally similar compounds, emphasizing the need for receptor-specific assays.
- Safety : While safety data sheets (e.g., ) are excluded here, proper handling protocols (e.g., PPE, fume hoods) should be followed for lab-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
